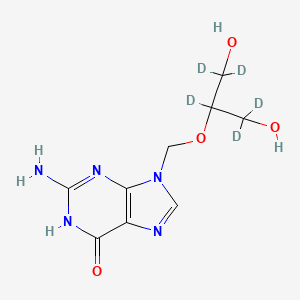

Ganciclovir-d5

Overview

Description

Ganciclovir-d5 is the deuterium labeled Ganciclovir . Ganciclovir, a nucleoside analogue, is an orally active antiviral agent with activity against CMV . It also has activity in vitro against members of the herpes group and some other DNA viruses .

Synthesis Analysis

An efficient protocol has been developed for the synthesis of deuterium labeled ganciclovir-d5, a potent anti-cytomegalovirus agent and its prodrug, valganciclovir-d5, by using inexpensive and commercially available glycerol-d5 reagent .Molecular Structure Analysis

The molecular structure of Ganciclovir-d5 is confirmed by 1H NMR and MS spectral data . The deuterium incorporation in ganciclovir-d5 and its prodrug was >98% .Chemical Reactions Analysis

Ganciclovir-d5 is intended for use as an internal standard for the quantification of ganciclovir by GC- or LC-MS .Physical And Chemical Properties Analysis

Ganciclovir-d5 is a white to off-white solid . Its molecular formula is C9H8D5N5O4 and its molecular weight is 260.26 .Scientific Research Applications

Antiviral Research

Ganciclovir-d5: is primarily used in antiviral research due to its potent activity against cytomegalovirus (CMV). It serves as a standard in bio-analytical studies to measure the pharmacokinetics and pharmacodynamics of ganciclovir .

Deuterium Labeling Studies

The deuterium labeling of ganciclovir enhances its metabolic stability, which is crucial for studying the drug’s behavior in biological systems. Deuterium-labeled compounds like Ganciclovir-d5 are used to investigate the effects of isotopic substitution on drug efficacy and metabolism .

Pharmacokinetics in Transplant Patients

Ganciclovir-d5: is used as an internal standard to study the pharmacokinetics of ganciclovir in lung transplant recipients. This helps in understanding how the drug is distributed, metabolized, and excreted, which is vital for optimizing dosing regimens .

Therapeutic Drug Monitoring

In clinical settings, Ganciclovir-d5 aids in therapeutic drug monitoring, ensuring that ganciclovir levels remain within the therapeutic range to avoid toxicity while effectively controlling viral infections .

Oncolytic Virotherapy

The compound is used in the research of oncolytic virotherapy, particularly in the HSV-tk/GCV system, where it is activated by the HSV-tk enzyme to its cytotoxic form for cancer treatment .

Nanovector Development

Ganciclovir-d5: is incorporated into polymeric nanovectors for targeted drug delivery. This application is significant in developing advanced drug delivery systems for localized treatment with reduced systemic side effects .

Comparative Metabolic Studies

Researchers use Ganciclovir-d5 to compare the metabolic pathways of the labeled and unlabeled drug. This helps in identifying potential metabolic inhibitors or inducers that can affect drug efficacy .

Drug Interaction Studies

Ganciclovir-d5: is instrumental in studying drug-drug interactions, especially for patients on polypharmacy. It helps in predicting and managing potential interactions that could alter ganciclovir’s therapeutic effects .

Mechanism of Action

Target of Action

Ganciclovir-d5, also known as 2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one, primarily targets the DNA polymerase of the Herpesvirus family , including cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of viral DNA, making it an effective target for antiviral drugs .

Mode of Action

The mode of action of Ganciclovir-d5 involves inhibiting virus replication. This inhibitory action is highly selective as the drug must be converted to its active form by a virus-encoded cellular enzyme, thymidine kinase (TK) . The active form of the drug, ganciclovir-5’-triphosphate (ganciclovir-TP), then selectively and potently inhibits the viral DNA polymerase .

Biochemical Pathways

Ganciclovir-d5 affects the biochemical pathways involved in viral DNA synthesis. By inhibiting the DNA polymerase, it prevents the replication of viral DNA, thereby disrupting the life cycle of the virus . The exact biochemical pathways affected by Ganciclovir-d5 are complex and may vary depending on the specific virus being targeted.

Pharmacokinetics

The pharmacokinetics of Ganciclovir-d5 involves its absorption, distribution, metabolism, and excretion (ADME). It is administered intravenously and has a bioavailability of 5% when taken orally . The drug is metabolized by guanylate kinase, an enzyme encoded by the CMV UL97 gene product . The elimination half-life of Ganciclovir-d5 is between 2.5 and 5 hours, and it is primarily excreted by the kidneys .

Result of Action

The result of Ganciclovir-d5’s action is the inhibition of viral DNA replication, leading to the prevention of virus proliferation . This makes it an effective treatment for infections caused by the Herpesvirus family, including CMV. It is used to treat complications from AIDS-associated CMV infections and is also effective against pneumonia, encephalitis, and gastrointestinal diseases caused by CMV .

Action Environment

The action, efficacy, and stability of Ganciclovir-d5 can be influenced by various environmental factors. These include the patient’s immune status, the presence of the virus-encoded thymidine kinase required for the drug’s activation, and the patient’s renal function, which affects drug excretion

Safety and Hazards

Ganciclovir-d5 may cause respiratory tract irritation, skin irritation, and eye irritation . It may be harmful if swallowed . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

properties

IUPAC Name |

2-amino-9-[(1,1,2,3,3-pentadeuterio-1,3-dihydroxypropan-2-yl)oxymethyl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSCQMHQWWYFCW-QJWYSIDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O)OCN1C=NC2=C1N=C(NC2=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747849 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189966-73-1 | |

| Record name | 2-Amino-9-({[1,3-dihydroxy(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Can you elaborate on the analytical methods employed in the studies utilizing Ganciclovir-d5?

A2: Both studies employed a highly sensitive and specific technique called Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify Ganciclovir in human plasma. [, ] This method involves separating the analytes of interest (Ganciclovir and Ganciclovir-d5) based on their physicochemical properties using liquid chromatography. Subsequently, the separated components are detected and quantified by mass spectrometry based on their unique mass-to-charge ratios. This combined approach allows for accurate and sensitive measurement of Ganciclovir concentrations even in the presence of other compounds within the plasma samples.

Q2: What advantages does the use of solid-phase extraction (SPE) offer in the analysis of Valganciclovir and Ganciclovir, as mentioned in one of the studies?

A3: One study utilized solid-phase extraction (SPE) employing mixed-mode cation exchange cartridges for extracting both Valganciclovir and Ganciclovir from plasma. [] SPE offers several advantages compared to other extraction techniques:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc](/img/structure/B562455.png)

![3-(2-Chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B562462.png)